molecular formula C7H3BrClN3O B13462771 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one

7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one

Cat. No.: B13462771
M. Wt: 260.47 g/mol
InChI Key: JVYMMYHVJOFKDP-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyridopyrazine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through cyclization reactions involving pyridine and pyrazine derivatives. For example, the reaction between 2,3-dichloropyridine and hydrazine can yield the pyridopyrazine core.

    Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For instance, bromination and chlorination of the pyridopyrazine core using bromine and chlorine reagents under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

    Cyclization Reactions: The pyridopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound may also interact with enzymes and receptors, affecting their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric effects

Properties

Molecular Formula

C7H3BrClN3O

Molecular Weight

260.47 g/mol

IUPAC Name

7-bromo-6-chloro-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H3BrClN3O/c8-3-1-4-7(12-6(3)9)11-5(13)2-10-4/h1-2H,(H,11,12,13)

InChI Key

JVYMMYHVJOFKDP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)NC(=O)C=N2

Origin of Product

United States

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